molecular formula C5H10INO B1620502 4-(Iodomethyl)morpholine CAS No. 342401-60-9

4-(Iodomethyl)morpholine

Cat. No.: B1620502
CAS No.: 342401-60-9
M. Wt: 227.04 g/mol
InChI Key: QGFJMLXPAUSHGG-UHFFFAOYSA-N
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Description

4-(Iodomethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of an iodomethyl group attached to the nitrogen atom of the morpholine ring. This compound is a colorless liquid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)morpholine typically involves the reaction of morpholine with iodomethane. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Morpholine+Iodomethane4-(Iodomethyl)morpholine+Hydrogen Iodide\text{Morpholine} + \text{Iodomethane} \rightarrow 4\text{-(Iodomethyl)morpholine} + \text{Hydrogen Iodide} Morpholine+Iodomethane→this compound+Hydrogen Iodide

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(Iodomethyl)morpholine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles, such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Products include azidomethylmorpholine, thiocyanatomethylmorpholine, and methoxymethylmorpholine.

    Oxidation: Products include morpholine N-oxide and other oxidized derivatives.

    Reduction: The major product is methylmorpholine

Scientific Research Applications

4-(Iodomethyl)morpholine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)morpholine involves its interaction with various molecular targets. The iodomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to changes in the activity of enzymes and other proteins, affecting cellular processes. The compound’s effects are mediated through pathways involving alkylation and subsequent biochemical reactions .

Comparison with Similar Compounds

  • 4-(Chloromethyl)morpholine
  • 4-(Bromomethyl)morpholine
  • 4-(Methoxymethyl)morpholine

Comparison: 4-(Iodomethyl)morpholine is unique due to the presence of the iodomethyl group, which is more reactive compared to chloromethyl and bromomethyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more efficient and selective reactions. Additionally, the iodomethyl group can be easily replaced by other nucleophiles, providing versatility in chemical transformations .

Properties

IUPAC Name

4-(iodomethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10INO/c6-5-7-1-3-8-4-2-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFJMLXPAUSHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376660
Record name 4-(iodomethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342401-60-9
Record name 4-(iodomethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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